1-Cyclopropylpentane-1,3,4-trione

Description

Contextualization of 1,3,4-Triones in Contemporary Organic Chemistry

1,3,4-Triones are a class of organic compounds characterized by three carbonyl (C=O) groups located at the first, third, and fourth positions of a carbon chain or ring system. These structures are of significant interest to synthetic chemists due to the high density of reactive sites. The presence of multiple electrophilic carbon atoms and adjacent acidic protons makes them versatile precursors for the synthesis of more complex molecules, particularly heterocyclic compounds.

While acyclic 1,3,4-triones are less common, cyclic trione (B1666649) systems are well-documented and exhibit diverse reactivity. For instance, vicinal tricarbonyl compounds, which contain three adjacent carbonyl groups, are known to be highly electrophilic. rsc.org An example is indane-1,2,3-trione, which readily participates in ene reactions. rsc.org Other cyclic triones, such as cyclopent-4-ene-1,2,3-trione (B101289) and cyclohexane-1,3,5-trione, serve as building blocks in various synthetic pathways. nih.govchemsrc.com The reactivity of these systems is often dominated by the central carbonyl group, which is flanked by two others, enhancing its electrophilicity. A well-known example from biochemistry is dehydroascorbic acid, the oxidized form of Vitamin C, which contains a 1,2,3-trione substructure within a five-membered ring that is highly reactive. wikipedia.org

The synthesis of related dicarbonyl systems, such as 1,3-diketones, is well-established through methods like the Claisen condensation or acylation of ketone enolates. organic-chemistry.org The introduction of a third carbonyl group, as in 1,3,4-triones, presents additional synthetic challenges and offers unique reactive possibilities, making them a compelling, though specialized, area of study in modern organic synthesis. accessscience.com

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Architecture and Reactivity

The cyclopropyl group, a three-membered carbon ring, is far more than a simple alkyl substituent. ontosight.ai Its inclusion in a molecule imparts unique electronic and steric properties that are highly valued in medicinal and synthetic chemistry. ontosight.aifiveable.me

Electronic Properties: The most notable feature of the cyclopropyl ring is its significant angle strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. ontosight.aiwikipedia.org To accommodate this strain, the C-C bonds utilize orbitals with increased p-character, often described by the Walsh or Coulson-Moffitt models. wikipedia.org This gives the cyclopropane (B1198618) bonds properties reminiscent of a C=C double bond, allowing the ring to act as a good π-electron donor and engage in conjugation with adjacent unsaturated systems or stabilize a positive charge in an alpha position. wikipedia.orgstackexchange.comacs.org This "double-bond character" makes the cyclopropyl group a useful tool for modulating a molecule's electronic environment. fiveable.me

Reactivity: The inherent ring strain of approximately 100 kJ/mol makes cyclopropanes susceptible to ring-opening reactions, which can be exploited in organic synthesis to build more complex structures. nih.gov When attached to an electron-accepting group, the cyclopropane ring can act as an electrophile, undergoing ring-opening additions. nih.gov Furthermore, the rigidity of the cyclopropyl group can serve as a "rigid alkyl linker," locking a portion of a molecule into a specific conformation. scientificupdate.com This is particularly useful in drug design to optimize binding to biological targets. scientificupdate.com

In medicinal chemistry, the cyclopropyl group is a common motif found in numerous pharmaceuticals. ontosight.ai It is often introduced to enhance metabolic stability, improve potency, or act as an isosteric replacement for an alkene. scientificupdate.com Its ability to influence both the electronic character and three-dimensional shape of a molecule makes it a powerful and strategic component in molecular design. fiveable.mescientificupdate.com

Current Research Landscape and Academic Gaps Pertaining to 1-Cyclopropylpentane-1,3,4-trione

A thorough review of the current scientific literature reveals a significant academic gap concerning the specific compound This compound . While its constituent parts—the 1,3,4-trione system and the cyclopropyl group—are subjects of extensive research, their combination in this particular arrangement appears to be uncharacterized. There are no dedicated studies detailing its synthesis, physical properties, or chemical reactivity.

The closest related compound found in public databases is 1-Cyclopropylpentane-1,3-dione . nih.gov This diketone shares the cyclopropyl ketone and a portion of the pentane (B18724) backbone but lacks the crucial third carbonyl group at the C-4 position. Patents exist for chemical structures related to this dione, but specific research applications are not detailed. nih.gov

This absence of information highlights a clear opportunity for future research. The synthesis of this compound would likely require a multi-step sequence, potentially involving the acylation of a β-keto ester or a related dicarbonyl precursor. Once synthesized, the compound would present several avenues for investigation:

Tautomerism: The molecule could exist in several enol forms, and understanding this equilibrium would be fundamental to predicting its reactivity.

Reactivity Studies: The interplay between the electron-donating cyclopropyl group and the three electron-withdrawing carbonyl groups would create a unique electronic landscape. Studies could explore its behavior in nucleophilic additions, cycloadditions, and rearrangements. The central C-3 carbonyl, flanked by another carbonyl and the cyclopropyl ketone, would be a particularly interesting site for reactions.

Medicinal Chemistry Applications: Given the prevalence of both cyclopropyl and polycarbonyl motifs in bioactive molecules, this compound could serve as a novel scaffold for developing new therapeutic agents.

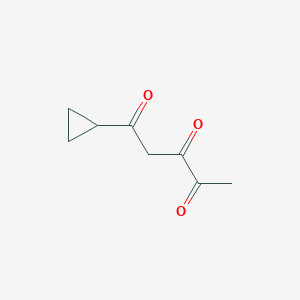

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1-cyclopropylpentane-1,3,4-trione |

InChI |

InChI=1S/C8H10O3/c1-5(9)7(10)4-8(11)6-2-3-6/h6H,2-4H2,1H3 |

InChI Key |

VEMCKUVUFLIOGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylpentane 1,3,4 Trione

Overview of Established Synthetic Routes to 1,3,4-Triones

While general methods for the synthesis of various trione-containing compounds exist, the specific arrangement and substitution pattern of 1-Cyclopropylpentane-1,3,4-trione presents unique synthetic challenges. General strategies for creating vicinal and beta-dicarbonyl systems, which are components of the target molecule, are well-established in organic chemistry. However, no literature has been identified that applies these methods to the synthesis of this particular cyclopropyl-substituted pentanetrione.

Targeted Synthesis of this compound

A thorough review of chemical literature did not yield any specific reports on the targeted synthesis of this compound.

Historical and Contemporary Approaches to the Synthesis of this compound

There are no available historical or contemporary records detailing the successful synthesis of this compound. The scientific community has not published any routes, whether classical or modern, that specifically address the construction of this molecule.

Exploration of Novel Precursors and Retrosynthetic Strategies for this compound

Due to the lack of published syntheses, any discussion of novel precursors or retrosynthetic analysis for this compound would be purely speculative. Retrosynthetic analysis, a common practice in planning organic syntheses, involves breaking down a target molecule into simpler, commercially available or easily synthesized starting materials. Without a known successful synthesis, any proposed retrosynthetic pathway would lack the necessary empirical validation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Information regarding the optimization of reaction conditions, such as temperature, pressure, catalysts, and solvents, or the achievable yields for the synthesis of this compound is non-existent in the current body of scientific literature. Such studies are contingent upon the establishment of a viable synthetic route, which has not yet been reported.

Reactivity and Mechanistic Studies of 1 Cyclopropylpentane 1,3,4 Trione

Intrinsic Reactivity Profile of the 1,3,4-Trione System

The 1,3,4-trione system is characterized by the presence of three carbonyl groups, with two of them in a 1,3-relationship, which is a β-dicarbonyl system, and two in a 1,4-relationship. This arrangement leads to a highly electrophilic molecule with multiple reactive sites. The adjacent carbonyl groups mutually enhance their electrophilicity through electron-withdrawing inductive effects.

The reactivity of such systems is dominated by several key features:

Multiple Electrophilic Centers: The three carbonyl carbons are all susceptible to nucleophilic attack.

Acidic α-Hydrogens: The methylene (B1212753) protons located between the C3 and C4 carbonyls (at the C2 position) are significantly acidic due to the resonance stabilization of the resulting enolate.

Enolization: The presence of acidic protons and multiple carbonyls facilitates the formation of various enol tautomers, which can influence the molecule's reactivity.

The general reactivity of a 1,3,4-trione is a composite of the behaviors of its constituent dicarbonyl units. The β-dicarbonyl moiety (C3 and C4) is particularly prone to reactions involving the acidic central carbon, while all three carbonyls can undergo addition reactions.

Carbonyl Group Reactivity in 1-Cyclopropylpentane-1,3,4-trione

The presence of a cyclopropyl (B3062369) group at the C1 position introduces specific electronic and steric effects that modulate the reactivity of the three carbonyl groups in this compound.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. In this compound, the three carbonyl carbons present distinct electronic environments, leading to potential selectivity in nucleophilic attack.

The reactivity of a carbonyl group towards nucleophiles is enhanced by electron-withdrawing groups and diminished by electron-donating groups. quora.com The cyclopropyl group can donate electron density to the adjacent carbonyl group (C1) through its unique bent bonds, which have some π-character. This can slightly reduce the electrophilicity of the C1 carbonyl compared to a simple alkyl ketone. Conversely, the C3 and C4 carbonyls are part of a β-dicarbonyl system, which generally enhances their electrophilicity.

The general order of reactivity for the carbonyls in this compound towards nucleophilic addition would likely be C4 > C3 > C1. This is because C4 is a terminal ketone, C3 is an internal ketone flanked by another carbonyl, and C1 is influenced by the electron-donating nature of the cyclopropyl group.

Table 1: Predicted Relative Reactivity of Carbonyl Groups in this compound towards Nucleophilic Addition

| Carbonyl Position | Influencing Factors | Predicted Reactivity |

| C1 | Adjacent to cyclopropyl group (electron-donating) | Lowest |

| C3 | Internal ketone, part of a β-dicarbonyl system | Intermediate |

| C4 | Terminal ketone, part of a β-dicarbonyl system | Highest |

Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to addition at one or more of the carbonyl groups. youtube.comyoutube.com Weaker nucleophiles might exhibit greater selectivity, favoring the most electrophilic carbonyl. The reaction can proceed via a base-catalyzed mechanism with strong nucleophiles or an acid-catalyzed mechanism with weaker nucleophiles. youtube.com

Keto-enol tautomerism is a crucial aspect of the chemistry of dicarbonyl and tricarbonyl compounds. libretexts.orglibretexts.org The presence of acidic α-hydrogens allows for the formation of enol isomers, which can be more stable than the keto form, especially in β-dicarbonyl systems where intramolecular hydrogen bonding and conjugation can occur. libretexts.org

In this compound, several enolization pathways are possible. The most acidic protons are at the C2 position, between the C1/C3 and C3/C4 carbonyl pairs. Deprotonation at this position can lead to the formation of an enolate that is stabilized by delocalization over two carbonyl groups.

The equilibrium between the keto and enol forms is influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. libretexts.org For β-dicarbonyl compounds, the enol form is often significantly populated. researchgate.netrsc.org For instance, 2,4-pentanedione exists predominantly in its enol form. libretexts.org In the case of this compound, several enol forms are possible, with the most stable likely being those that allow for the formation of a six-membered ring through intramolecular hydrogen bonding.

A related trione (B1666649), cyclohexane-1,3,5-trione, exists in equilibrium with its enol tautomer, phloroglucinol (B13840) (1,3,5-trihydroxybenzene), with the aromatic enol form being particularly stable. youtube.comwikipedia.org While this compound cannot form a fully aromatic enol, the potential for extensive conjugation and hydrogen bonding in its enol forms is significant.

The enolization process is catalyzed by both acids and bases. libretexts.org In basic solution, an enolate anion is formed, which is then protonated to give the enol. In acidic solution, the carbonyl oxygen is protonated, facilitating the removal of an α-proton. libretexts.org

Cyclopropyl Group Reactivity and Its Influence on the Trione Core

The cyclopropyl group is not merely a passive substituent. Its inherent ring strain and unique electronic properties can lead to its participation in reactions and exert a significant influence on the reactivity of the attached trione system.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. nih.gov When attached to a carbonyl group, the cyclopropyl ring can be activated towards both electrophilic and nucleophilic attack.

Electrophilic activation, often facilitated by a Lewis acid, can lead to ring opening and the formation of a γ-substituted product. nih.gov For example, the reaction of cyclopropyl ketones with trimethylaluminum (B3029685) catalyzed by a nickel complex results in a regioselective ring-opening. oup.com Similarly, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can yield α,β-unsaturated ketones. rsc.org

Nucleophilic ring-opening of cyclopropyl ketones is also a known process. nih.gov This can occur through conjugate addition-type mechanisms, particularly when the cyclopropyl ketone is further activated by electron-withdrawing groups. nih.gov Phosphine-promoted ring-opening of cyclopropyl ketones has also been reported. acs.org In the context of this compound, the presence of the electron-withdrawing trione system would be expected to facilitate such ring-opening reactions.

The cyclopropyl group can interact with the adjacent carbonyl group through both inductive and conjugative effects. The nature of this interaction has been a subject of considerable study. While alkyl groups are generally considered to be electron-donating through an inductive effect (+I), the cyclopropyl group exhibits a more complex behavior. quora.com

Due to the high p-character of the C-C bonds within the ring, the cyclopropyl group can donate electron density to an adjacent π-system, a phenomenon often described as a form of conjugation. This conjugative effect can stabilize an adjacent positive charge or, in the case of a carbonyl group, slightly reduce its electrophilicity. This effect is supported by computational studies and experimental observations on the reactivity of cyclopropyl ketones. nih.gov

Table 2: Electronic Effects of the Cyclopropyl Group on the C1 Carbonyl

| Effect | Description | Consequence for C1 Carbonyl Reactivity |

| Inductive Effect (+I) | Electron donation through the σ-bond framework. | Decreases electrophilicity. |

| Conjugative Effect | Electron donation from the bent C-C bonds into the carbonyl π-system. | Decreases electrophilicity and can influence the energy of the LUMO. |

These electronic effects of the cyclopropyl group primarily influence the C1 carbonyl, making it less reactive towards nucleophiles compared to the other carbonyls in the trione system. Furthermore, the ability of the cyclopropyl group to stabilize an adjacent carbocation could play a role in certain reaction mechanisms, such as those involving acid-catalyzed additions or rearrangements.

Redox Chemistry of this compound

Oxidative Transformations and Pathways

There is no available scientific literature detailing the oxidative transformations and pathways of this compound.

Reductive Pathways and Their Stereochemical Outcomes

Specific reductive pathways and the stereochemical outcomes for the reduction of this compound have not been reported in peer-reviewed literature.

Pericyclic Reactions and Rearrangements Involving this compound

Photochemical Cycloaddition Reactions of this compound

No studies on the photochemical cycloaddition reactions of this compound have been published. While the photochemistry of other cyclic and acyclic ketones and diones is a well-explored area, this specific compound has not been the subject of such investigations. orgsyn.orgnsf.govmdpi.comnih.govresearchgate.net

Thermal Cycloadditions and Ene Reactions with this compound

There is no information available regarding the thermal cycloaddition or ene reactions involving this compound.

Chemo , Regio , and Stereoselective Transformations of 1 Cyclopropylpentane 1,3,4 Trione

Influence of Substituent Effects on Selective Reactivity:No research could be found that examines the influence of substituents on the reactivity of 1-Cyclopropylpentane-1,3,4-trione.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content. The absence of data for this specific compound in the public domain prevents the creation of the requested detailed research findings and data tables.

Applications of 1 Cyclopropylpentane 1,3,4 Trione in Advanced Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Systems

The 1,3,4-tricarbonyl moiety within 1-Cyclopropylpentane-1,3,4-trione is primed for reactions with a variety of binucleophiles to construct a wide array of heterocyclic systems. The chemistry of β-dicarbonyl and tricarbonyl compounds in heterocycle synthesis is well-documented, providing a strong predictive framework for the reactivity of the target molecule. researchgate.netresearchgate.net For instance, condensation reactions with hydrazines, hydroxylamines, ureas, and amidines are expected to yield pyrazoles, isoxazoles, pyrimidines, and related heterocycles, respectively. The presence of three electrophilic carbonyl centers offers opportunities for regioselective reactions, potentially influenced by the electronic nature of the cyclopropyl (B3062369) group and the specific reaction conditions employed.

The cyclopropyl group itself can also participate in or influence heterocyclic constructions. Donor-acceptor cyclopropanes are known to act as synthetic equivalents of 1,3-dipoles, enabling access to various five-membered rings through cycloaddition reactions. nih.gov While this compound does not fit the classic donor-acceptor cyclopropane (B1198618) mold, the electron-withdrawing nature of the adjacent tricarbonyl system could activate the cyclopropyl ring towards certain transformations.

| Reagent | Expected Heterocyclic Product | Reaction Type |

| Hydrazine | Pyrazole derivative | Condensation |

| Hydroxylamine | Isoxazole derivative | Condensation |

| Urea/Thiourea | Pyrimidinone/Pyrimidinethione derivative | Condensation |

| Amidines | Pyrimidine derivative | Condensation |

Precursor for the Construction of Fused Ring Systems and Polycycles

The inherent reactivity of this compound suggests its utility in the synthesis of more complex fused ring systems and polycycles. Cascade reactions, where a single event initiates a sequence of bond-forming transformations, are a powerful strategy for rapidly building molecular complexity. rsc.orgnih.gov The tricarbonyl portion of the molecule could undergo intramolecular condensation reactions, such as aldol (B89426) or Claisen-type reactions, if an appropriate tethered nucleophile is present or introduced.

Furthermore, the cyclopropyl ketone moiety can undergo ring-opening reactions under various conditions to generate new reactive intermediates. For example, acid-catalyzed ring-opening of aryl cyclopropyl ketones is a known method for the synthesis of tetralones. rsc.org Similarly, photocatalytic activation can lead to ring-opened radicals capable of participating in cycloadditions. nih.gov It is conceivable that such ring-opening strategies, when applied to this compound, could unveil reactive species that subsequently engage in intramolecular cyclizations to form polycyclic frameworks.

| Reaction Type | Trigger | Potential Outcome |

| Intramolecular Aldol/Claisen | Base/Acid | Fused carbocyclic/heterocyclic systems |

| Acid-Catalyzed Ring Opening | Brønsted/Lewis Acid | Formation of a new ring via trapping of a carbocation |

| Photocatalytic Ring Opening | Visible Light/Photocatalyst | Radical cascade leading to polycycles |

| Carbene-Mediated Cascade | Metal Catalyst | Construction of bridged bicyclic systems ornl.gov |

Participation in Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency and atom economy. nih.gov β-Dicarbonyl compounds are privileged substrates in MCRs, and it is anticipated that this compound would be a highly effective partner in such transformations. researchgate.net For example, in a Hantzsch-type reaction, it could react with an aldehyde and a source of ammonia (B1221849) to generate dihydropyridine (B1217469) derivatives. The multiple electrophilic sites could also be exploited in more novel MCRs to generate highly functionalized products.

Cascade reactions initiated at one of the functional groups of this compound could propagate through the molecule to create intricate structures. A Michael addition to an α,β-unsaturated system, for instance, could be followed by an intramolecular cyclization involving one of the carbonyl groups. The development of such cascade reactions is a cornerstone of modern synthetic strategy, enabling the efficient construction of natural product-like scaffolds. acs.orgrsc.org

| MCR/Cascade Type | Reactants | Potential Product Class |

| Hantzsch-like MCR | Aldehyde, Ammonia source | Dihydropyridine derivatives |

| Biginelli-like MCR | Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |

| Michael-Initiated Cascade | α,β-Unsaturated compound | Highly functionalized carbocycles/heterocycles |

| [3+2] Cycloaddition Cascade | Alkene/Alkyne | Polycyclic systems containing five-membered rings nih.gov |

Strategic Utility in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of the cyclopropyl group make it a desirable feature in many biologically active molecules and complex natural products. rsc.orgnih.gov The ability to introduce this motif, along with a handle for further functionalization in the form of the tricarbonyl system, would make this compound a valuable synthetic intermediate. For example, the tricarbonyl moiety could be selectively reduced or otherwise modified to install stereocenters, while the cyclopropyl group is carried through the synthesis.

The synthesis of propellanes, molecules with a central quaternary carbon atom shared by three rings, could be another potential application. The oxidation of tricarbonyl compounds has been shown to lead to propellane structures. rsc.org Given the inherent strain of the cyclopropyl ring, its involvement in such transformations could lead to novel and complex polycyclic architectures, potentially with interesting pharmacological properties. nih.gov

Design and Synthesis of Derivatized this compound for Enhanced Synthetic Utility

While this compound itself is a hypothetical starting point, the principles of organic synthesis allow for the rational design of derivatives with enhanced or tailored reactivity. For example, the introduction of substituents on the cyclopropyl ring could influence the stereochemical outcome of its reactions. The synthesis of such a molecule would likely involve the condensation of a cyclopropyl-containing ester or ketone with a suitable C2-synthon, or the cyclopropanation of a pre-existing acyclic tricarbonyl precursor. The synthesis of cyclopropyl ketones themselves can be achieved through various methods, including the cyclization of halo-ketones or through hydrogen-borrowing catalysis. acs.orgorgsyn.org The synthesis of 1,3,5-tricarbonyl compounds from 1,3-bis(silyl enol ethers) and acid chlorides also provides a potential route. organic-chemistry.org

| Synthetic Approach | Key Precursors | Potential Advantage |

| Condensation | Cyclopropyl methyl ketone, Diethyl oxalate | Convergent and modular |

| Cyclopropanation | Acyclic pentanetrione derivative, Diazomethane/Simmons-Smith reagent | Late-stage introduction of the cyclopropyl group |

| Acylation of Silyl Enol Ether | 1-Cyclopropyl-1,3-bis(silyloxy)buta-1,3-diene, Acyl chloride | Mild conditions for tricarbonyl formation |

Computational and Theoretical Investigations of 1 Cyclopropylpentane 1,3,4 Trione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 1-Cyclopropylpentane-1,3,4-trione at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure. These calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such information is crucial for predicting the molecule's reactivity, as regions with high electron density are susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack.

The reactivity of this compound is a key area of investigation. Theoretical models can predict various reactivity descriptors, such as Fukui functions and local softness, which help in identifying the most reactive sites within the molecule. These computational tools allow for a theoretical exploration of its potential chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the pentane (B18724) chain and the orientation of the cyclopropyl (B3062369) group in this compound make conformational analysis a critical aspect of its study. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time. By simulating the motion of atoms and molecules, MD can identify stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can shed light on the intermolecular interactions of this compound with other molecules, including solvents or potential reactants. By analyzing the radial distribution functions and interaction energies, researchers can gain a detailed understanding of how it behaves in different chemical environments.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

The study of reaction mechanisms at a computational level can reveal intricate details about bond breaking and formation processes. For instance, theoretical calculations can help to distinguish between concerted and stepwise mechanisms and to understand the role of catalysts in influencing reaction pathways. This knowledge is invaluable for designing new synthetic routes and for controlling the outcome of chemical reactions.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational methods are increasingly used to predict the spectroscopic properties of molecules. For this compound, theoretical calculations can forecast its expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can serve as a valuable reference for experimental chemists in identifying and characterizing the compound.

Moreover, computational chemistry can be a powerful tool for predicting the selectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored under specific conditions. This predictive capability can guide experimental efforts and accelerate the discovery of new chemical transformations.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropylpentane 1,3,4 Trione and Its Derivatives

In-Situ Spectroscopic Analysis of Reaction Intermediates and Pathways (e.g., IR, NMR, UV-Vis)

No studies reporting the use of in-situ spectroscopic techniques to monitor reactions involving 1-Cyclopropylpentane-1,3,4-trione were found. Such analyses are crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. Hypothetically, Infrared (IR) spectroscopy could be employed to track the vibrational modes of the carbonyl groups, while Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for observing the chemical environment of the cyclopropyl (B3062369) and pentane (B18724) backbone protons and carbons. UV-Visible (UV-Vis) spectroscopy might offer insights into the electronic transitions of the conjugated tri-carbonyl system. However, without experimental data, no specific spectral characteristics can be reported.

X-ray Crystallography for Precise Structural Elucidation of Single Crystals

The precise three-dimensional arrangement of atoms in this compound has not been determined via X-ray crystallography, as no crystallographic data for this compound or its derivatives appear to be published. This technique would be the definitive method for confirming its molecular geometry, including bond lengths, bond angles, and the conformation of the cyclopropyl group relative to the trione (B1666649) backbone.

Mass Spectrometry for Product Identification and Mechanistic Insights

Detailed mass spectrometric analysis of this compound is not available in the reviewed literature. Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Such data would be instrumental in identifying reaction products and providing evidence for proposed reaction mechanisms.

Conclusion and Future Directions in the Research of 1 Cyclopropylpentane 1,3,4 Trione

Synthesis and Reactivity Summary of 1-Cyclopropylpentane-1,3,4-trione

The synthesis of this compound, a vicinal tricarbonyl compound, can be envisioned through several plausible synthetic routes, primarily leveraging the chemistry of β-dicarbonyl precursors. bohrium.com One potential strategy involves the direct oxidation of a β-keto ester, such as ethyl 3-cyclopropyl-3-oxopropanoate, using reagents like selenium dioxide or through modern oxidation methods involving IBX or TEMPO/DDQ. bohrium.com Another approach could be the acylation of the enolate of cyclopropyl (B3062369) methyl ketone with an appropriate acylating agent like diethyl oxalate, followed by further synthetic manipulations.

The reactivity of this compound is predicted to be dominated by the highly electrophilic nature of the central carbonyl group (C3), which is activated by the two adjacent carbonyls. researchgate.netnih.gov This central ketone is expected to readily form hydrates in the presence of water. bohrium.com It would be highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols. researchgate.net The presence of the cyclopropyl group introduces another layer of reactivity. Cyclopropyl ketones are known to undergo a variety of ring-opening reactions catalyzed by acids or transition metals, which could lead to unique linear or cyclic products not accessible from simple triones. chemrxiv.orgrsc.org Furthermore, the molecule's multiple carbonyl groups provide numerous sites for enolization, offering pathways for various condensation and substitution reactions.

| Predicted Property | Description | Basis for Prediction |

| Primary Reactive Site | The central carbonyl group (C3) is expected to be the most electrophilic. | Electronic activation by two adjacent carbonyl groups. researchgate.netnih.gov |

| Hydration | Likely to exist in equilibrium with its hydrate form, especially in protic solvents. | Common characteristic of vicinal tricarbonyl compounds. bohrium.com |

| Nucleophilic Addition | Expected to react readily with a variety of nucleophiles at the C3 position. | High electrophilicity of the central carbonyl. researchgate.net |

| Cyclopropyl Ring Opening | The C1-C2 bond of the cyclopropyl ring is susceptible to cleavage under acidic or metallic catalysis. | Known reactivity of cyclopropyl ketones. chemrxiv.orgrsc.org |

| Enolization | Multiple enolizable protons allow for the formation of various enolate isomers. | Presence of α-protons adjacent to carbonyl groups. |

Emerging Paradigms in Trione (B1666649) Chemistry and Their Relevance to this compound

Recent advances in the field of polycarbonyl chemistry have highlighted the utility of vicinal tricarbonyl compounds as versatile building blocks in complex syntheses. bohrium.com One emerging paradigm is their use in multicomponent reactions, where their multiple reactive sites can be harnessed to construct diverse and highly functionalized heterocyclic systems in a single step. rsc.org For this compound, this could translate into novel, efficient syntheses of unique cyclopropyl-substituted pyridines, pyrazoles, or other heteroaromatics.

Furthermore, the dense arrangement of functional groups in triones makes them attractive for applications in natural product synthesis. bohrium.comnih.gov The unique structural and electronic properties imparted by the cyclopropyl group could make this compound a valuable precursor for synthesizing novel analogs of bioactive molecules or for creating entirely new molecular scaffolds. chemicalbook.com The field is also moving towards using these highly functionalized molecules in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, a strategy for which this trione is an ideal candidate. nih.govrsc.org

Identification of Unexplored Reaction Manifolds and Synthetic Transformations

The combination of a cyclopropyl ring and a vicinal trione system in one molecule opens up several unexplored reaction manifolds. A key area for investigation would be the interplay between the reactivity of the two functional groups. For instance, a reaction could be designed where a nucleophilic attack on the central carbonyl triggers a concerted or sequential ring-opening of the cyclopropyl group.

Specific unexplored transformations include:

Catalytic Formal [3+2] Cycloadditions: While alkyl cyclopropyl ketones have been used in these reactions, the influence of the adjacent tricarbonyl system on the reaction's feasibility and outcome is unknown. nih.govacs.org This could provide a pathway to complex spirocyclic or fused-ring systems.

Photochemical Rearrangements: The high density of carbonyl groups suggests that this compound may exhibit interesting photochemical behavior, potentially leading to novel cage compounds or rearranged isomers upon irradiation.

Reductive Cascades: The selective reduction of one or more carbonyl groups, potentially coupled with the reductive opening of the cyclopropyl ring, could lead to a diverse array of polyols or functionalized ketones that would be difficult to access through other means.

| Potential Reaction Type | Description | Expected Outcome |

| Tandem Nucleophilic Addition/Ring Opening | A single reagent initiates both addition to the trione and cleavage of the cyclopropyl ring. | Highly functionalized acyclic compounds. |

| [3+2] Cycloaddition | Reaction with alkenes or alkynes catalyzed by a transition metal. | Complex polycyclic and spirocyclic structures. nih.govacs.org |

| Asymmetric Hydrogenation | Selective, enzyme- or chiral catalyst-mediated reduction of one carbonyl group. | Chiral hydroxy-diketones or dihydroxy-ketones. |

| Intramolecular Condensations | Base- or acid-catalyzed intramolecular aldol (B89426) or Claisen-type reactions of the enolates. | Novel carbocyclic and heterocyclic frameworks. |

Potential for Developing Novel Catalytic Systems or Functional Materials Based on this compound

The structure of this compound suggests significant potential in the development of new technologies. The multiple oxygen atoms of the tricarbonyl moiety can act as a multidentate ligand, capable of coordinating with metal ions. This opens the possibility of using it as a scaffold for novel homogeneous or heterogeneous catalysts. abcr.com The electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the pentane (B18724) backbone or the cyclopropyl ring, potentially leading to catalysts with unique selectivity and activity. rsc.orgnih.gov

In the realm of materials science, polycarbonyl compounds are being explored as building blocks for advanced functional materials. patsnap.com this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of this highly functionalized, rigid unit could lead to polymers with tailored thermal properties, enhanced degradability, or specific affinities for other molecules. buchardgroup.org For example, it could be a precursor for creating specialty polycarbonates or polyesters with unique properties derived from the cyclopropyl group. elsevierpure.comspecialchem.com Its ability to form strong hydrogen bonds and coordinate with metals also makes it a candidate for the design of metal-organic frameworks (MOFs) or other supramolecular assemblies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Cyclopropylpentane-1,3,4-trione, and how can regioselectivity challenges be addressed?

- Methodological Answer : A multi-step approach is recommended:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh or Cu) to ensure stereochemical control.

- Step 2 : Sequential ketone introduction using oxidation of secondary alcohols (e.g., Jones oxidation) or Friedel-Crafts acylation.

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the trione.

- Key Considerations : Protect labile ketone groups during cyclopropanation to avoid side reactions. Monitor reaction progress via TLC and confirm regioselectivity using NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- and NMR : Identify cyclopropyl proton environments (δ 0.5–1.5 ppm) and ketone carbons (δ 200–220 ppm). Use DEPT-135 to distinguish CH/CH groups.

- IR Spectroscopy : Confirm ketone stretches (~1700–1750 cm) and cyclopropane ring vibrations (~3000 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous stereochemistry if crystalline derivatives are obtainable .

Q. How can researchers optimize purification methods for this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Optimize solvent polarity (e.g., hexane/acetone) to separate trione from byproducts.

- Distillation : For thermally stable batches, short-path distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attack at each ketone group. Compare activation energies to predict regioselectivity.

- Solvent Effects : Use implicit solvent models (e.g., SMD) to simulate polar protic vs. aprotic environments.

- Validation : Cross-reference computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Thermolysis : Conduct experiments under inert atmospheres (N/Ar) with varying heating rates (1–10°C/min).

- Analytical Consistency : Use standardized DSC/TGA protocols to compare decomposition profiles across labs.

- Data Triangulation : Correlate thermal stability with structural analogs (e.g., cyclopropane strain effects) to identify outliers .

Q. What mechanistic insights explain the stereochemical outcomes of this compound derivatization?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and times to isolate intermediates.

- Chiral Catalysts : Test asymmetric organocatalysts (e.g., proline derivatives) for enantioselective additions.

- Stereochemical Analysis : Use NOESY NMR or chiral HPLC to assign configurations of diastereomers .

Prioritized Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.